Cas no 64178-63-8 (3(2H)-Pyridazinone, 4-chloro-5-hydroxy-2-(2-propenyl)-)

3(2H)-Pyridazinone, 4-chloro-5-hydroxy-2-(2-propenyl)- structure
64178-63-8 structure
Product Name:3(2H)-Pyridazinone, 4-chloro-5-hydroxy-2-(2-propenyl)-
CAS No:64178-63-8
MF:C7H7ClN2O2
MW:186.595680475235
CID:424807
PubChem ID:54685550
Update Time:2025-04-19

3(2H)-Pyridazinone, 4-chloro-5-hydroxy-2-(2-propenyl)- Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Pyridazinone, 4-chloro-5-hydroxy-2-(2-propenyl)-
    • 4-chloro-5-hydroxy-2-prop-2-enylpyridazin-3-one
    • SCHEMBL10374777
    • 2-Allyl-4-chloro-5-hydroxypyridazin-3(2H)-one
    • 4-Chloro-5-hydroxy-2-(prop-2-en-1-yl)pyridazin-3(2H)-one
    • DTXSID10715759
    • 64178-63-8
    • Inchi: 1S/C7H7ClN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h2,4,11H,1,3H2
    • InChI Key: YZQXBFGSCZWXKX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=NN(C1=O)CC=C)O

Computed Properties

  • Exact Mass: 186.01971
  • Monoisotopic Mass: 186.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • PSA: 52.9
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